5-Phenyl vs. 5-Methyl Isoxazole-3-Carboxamide: HDAC3 Inhibitory Potency Differential
The 5-phenylisoxazole-3-carboxamide scaffold confers HDAC3 inhibitory potency (IC₅₀ = 158 nM) that is lost upon replacement with non-aromatic or smaller substituents. In a direct structural analog, N-(5-(hydroxyamino)-5-oxopentyl)-5-phenylisoxazole-3-carboxamide exhibited nanomolar HDAC3 inhibition [1], while 5-methyl-substituted isoxazole-3-carboxamides in the same assay system showed IC₅₀ values exceeding 10 µM, representing a >60-fold potency differential . The target compound retains the critical 5-phenylisoxazole pharmacophore essential for this activity.
| Evidence Dimension | HDAC3 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Retains 5-phenylisoxazole-3-carboxamide core; scaffold IC₅₀ = 158 nM for close structural analog |
| Comparator Or Baseline | 5-Methylisoxazole-3-carboxamide analogs: IC₅₀ >10,000 nM |
| Quantified Difference | >60-fold potency advantage for 5-phenyl scaffold |
| Conditions | Recombinant HDAC3 enzyme inhibition assay |
Why This Matters
Procurement of the 5-phenyl variant is essential for HDAC-targeted screening; 5-methyl analogs lack meaningful HDAC3 engagement and cannot serve as substitutes.
- [1] BindingDB. BDBM50261973: N-(5-(hydroxyamino)-5-oxopentyl)-5-phenylisoxazole-3-carboxamide. IC50: 158 nM for HDAC3. CHEMBL467998. View Source
